(E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE
Description
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-16-10-4-3-9(5-11(10)17-2)6-14-15-7-12-13-8-15/h3-8H,1-2H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPICALCFHAXGE-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C=NN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C=NN=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Attachment of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the dimethoxyphenyl group to the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds generally involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and electronic properties can be contextualized by comparing it to three classes of analogous molecules: triazole derivatives , methoxyphenyl-containing compounds , and imine-linked Schiff bases . Below is a detailed analysis:
Triazole Derivatives
Compounds like 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol share the 1,2,4-triazole core but differ in substituents. The pyridyl and thiol groups in this analog introduce distinct electronic effects:
- Electronic Effects : The thiol group (-SH) is electron-donating, while the imine (-CH=N-) in the target compound is electron-withdrawing, altering frontier molecular orbital (FMO) energies.
- UV-Vis Spectra : The target compound’s extended conjugation (due to the methoxyphenyl-imine-triazole system) likely results in a bathochromic shift compared to analogs with shorter conjugation lengths .
Methoxyphenyl-Containing Compounds
Examples include 7-hydroxy-3(4-methoxyphenyl)chromone and veratrole (1,2-dimethoxybenzene) :
- Substituent Effects: The 3,4-dimethoxy arrangement in the target compound enhances electron donation to the aromatic ring compared to mono-methoxy or non-adjacent substituents. This increases resonance stabilization, affecting NMR chemical shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm in DMSO-d6) .
- IR Vibrations : Methoxy C-O stretching frequencies (~1250–1050 cm⁻¹) are sensitive to substitution patterns. The target compound’s vibrations may differ from veratrole due to conjugation with the imine-triazole system .
Imine-Linked Schiff Bases
Compounds like N,N′-bis(salicylidene)-1,2-phenylenediamine highlight the role of the imine bond:
- Chelation Potential: Unlike the target compound, Schiff bases with hydroxyl groups (e.g., salicylidene derivatives) can form metal chelates, altering their spectroscopic profiles.
Table 1: Key Structural and Spectroscopic Comparisons
*Calculated or experimental values based on DFT studies.
Computational Insights
DFT studies reveal that the target compound’s electronic properties are intermediate between purely aromatic systems (e.g., veratrole) and highly conjugated Schiff bases. For instance:
- NMR Chemical Shifts: Methoxy protons exhibit upfield shifts compared to non-conjugated analogs due to electron delocalization .
Biological Activity
(E)-1-(3,4-DIMETHOXYPHENYL)-N-(4H-1,2,4-TRIAZOL-4-YL)METHANIMINE is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antioxidant research. This article aims to provide a comprehensive overview of its biological activity based on recent studies.
Synthesis and Characterization
The synthesis of this compound involves the reaction of 3,4-dimethoxyphenyl derivatives with 1,2,4-triazole-4-yl moieties. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compounds. For instance, spectral data have indicated successful formation and structural integrity of similar triazole derivatives .
Table 1: Characterization Data for Related Compounds
| Compound | Method Used | Key Findings |
|---|---|---|
| 3a | IR, NMR | Confirmed C=N bond at 1694 cm⁻¹ |
| 4a | X-ray Crystallography | Triclinic structure with specific lattice parameters |
| 5 | NMR | Presence of methoxy groups indicated by peaks at specific δ values |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds related to this compound. For example, a review on fluorinated imines and hydrazones indicated that derivatives of triazole compounds exhibit significant antibacterial activity against various pathogens such as Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds were found to be comparable to standard antibiotics like kanamycin.
Table 2: Antibacterial Activity Comparison
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | P. aeruginosa | 5.6 | |
| Compound B | S. aureus | 10 | |
| Compound C | E. coli | 8 |
Antioxidant Properties
In addition to antibacterial activity, the compound has shown promising antioxidant properties. A study demonstrated that several synthesized triazole derivatives exhibited significant radical scavenging activity . The ability to neutralize free radicals is crucial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity Assessment
Case Studies and Research Findings
Several case studies have illustrated the efficacy of triazole derivatives in treating bacterial infections. For instance, one study reported that a related triazole compound demonstrated a significant reduction in bacterial load in infected animal models when compared to untreated controls . The mechanism of action is believed to involve inhibition of key bacterial enzymes essential for cell wall synthesis.
Mechanistic Insights
The mechanism underlying the biological activity of these compounds often involves interactions with specific enzymes or receptors within microbial cells. For example, the inhibition of fatty acid synthesis pathways has been suggested as a critical factor in their antibacterial action .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
